Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L
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Overview
Description
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine is a synthetic lipid molecule. Lipid molecules like this one are often studied for their potential applications in various fields, including biochemistry, pharmacology, and materials science. This compound is characterized by its long-chain fatty acid groups and a cysteine backbone, which may impart unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine typically involves the esterification of palmitic acid with a cysteine derivative. The reaction conditions often include:
Reagents: Palmitic acid, cysteine derivative, coupling agents (e.g., DCC, EDC)
Solvents: Organic solvents like dichloromethane or chloroform
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions.
Reduction: Reduction of any functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions on the cysteine backbone.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a model compound for studying lipid behavior and interactions.
Biology: Investigating its role in cell membrane structure and function.
Medicine: Potential use in drug delivery systems due to its lipid nature.
Industry: Applications in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine would depend on its specific application. In biological systems, it may interact with cell membranes, influencing membrane fluidity and permeability. The molecular targets and pathways involved could include lipid rafts and membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Palmitoyl-2,3-dihydroxypropylcysteine
- N-Stearoyl-2,3-bis(stearoyloxy)-2-propylcysteine
- N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylserine
Uniqueness
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine is unique due to its specific combination of long-chain fatty acids and a cysteine backbone. This structure may impart distinct physical and chemical properties, such as enhanced stability or specific interactions with biological membranes.
Biological Activity
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, often referred to as Pam3Cys, is a synthetic lipopeptide that has garnered significant attention in immunological research due to its potent biological activities. This compound primarily functions as an agonist for Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response.
Pam3Cys interacts with TLR2 on the surface of immune cells, triggering a cascade of signaling events that lead to the activation of various immune responses. This interaction enhances T-cell activation and proliferation, making it a valuable adjuvant in vaccine development and immunotherapy. The palmitoylation of this compound significantly improves its membrane localization and stability, facilitating its interaction with cell surface receptors.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Immune Activation : Studies have shown that this lipopeptide enhances the production of pro-inflammatory cytokines, which are vital for mounting an effective immune response against infections and tumors.
- Adjuvant Properties : Due to its ability to stimulate TLR2, Pam3Cys is utilized as an adjuvant in various vaccine formulations. It has been shown to improve the efficacy of vaccines against diseases like malaria and influenza .
- Modulation of Lipid Metabolism : Emerging research indicates that this compound may also influence lipid metabolism and cellular signaling pathways, which are relevant in metabolic disorders and cancer biology.
In Vitro Studies
Pam3Cys has been extensively studied for its effects on immune cells:
- T-cell Activation : In vitro assays demonstrated that Pam3Cys significantly enhances T-cell proliferation and cytokine production in response to antigens .
- Dendritic Cell Stimulation : Research indicates that Pam3Cys activates dendritic cells, leading to increased expression of co-stimulatory molecules essential for T-cell activation .
In Vivo Studies
In vivo studies have confirmed the adjuvant effects of Pam3Cys:
- Vaccine Efficacy : Animal models have shown that vaccines formulated with Pam3Cys elicit stronger immune responses compared to those without it. For instance, studies involving malaria vaccines demonstrated enhanced protection when combined with this lipopeptide .
- Tumor Immunology : Research has also explored the use of Pam3Cys in cancer immunotherapy, revealing its potential to activate anti-tumor immunity through TLR2 signaling pathways.
Comparative Analysis
The following table summarizes the structural features and unique aspects of various lipopeptides related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine | Contains multiple palmitoyl groups; similar backbone | Primarily used for TLR2 activation |
Pam3-Cys-OH | Lipopeptide with a single palmitate group | Stronger activation of TLR1/TLR2 |
N-acetyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine | Acetylated variant | Reduced immunogenicity compared to palmitoylated forms |
Properties
Molecular Formula |
C54H103NO7S |
---|---|
Molecular Weight |
910.5 g/mol |
IUPAC Name |
3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60) |
InChI Key |
PZFZLRNAOHUQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
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